(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride
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Overview
Description
(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride: is a bicyclic compound featuring a nitrogen atom within its ring structure This compound is a hydrochloride salt, which means it is combined with hydrochloric acid to form a more stable, water-soluble form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride typically involves intramolecular cyclization reactions. One common method is the intramolecular [3+2] nitrone cycloaddition reaction, which involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides. This reaction proceeds under catalyst-free conditions and yields the bicyclic structure in high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a potential lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride: is unique due to its specific stereochemistry and bicyclic structure. Similar compounds include other bicyclic amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,3-diazabicyclo[3.2.2]nonane . These compounds share the bicyclic structure but differ in the presence and position of nitrogen atoms, leading to different chemical properties and applications.
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Properties
IUPAC Name |
(1S,3R,4S,5R)-6-azabicyclo[3.2.1]octane-3,4-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-6-2-4-1-5(7(6)10)8-3-4;/h4-10H,1-3H2;1H/t4-,5+,6+,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAKLMNODQVZQC-MBWJBUSCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C(C1NC2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@H]([C@@H]1NC2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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